Structural Uniqueness: The 3-Methylisoxazole-5-Carboxamide Motif Distinguishes 946285-21-8 from the CSF-1R Patent Scaffold
CAS 946285-21-8 incorporates a 3-methylisoxazole-5-carboxamide moiety linked via an N-benzyl bridge to a 6-methoxybenzothiazole. This architecture is absent from the 6-O-substituted benzoxazole/benzothiazole CSF-1R inhibitor patent series (US 8,293,769), where the exemplified compounds employ amide linkages directly at the benzothiazole 2-position without the N-benzyl-isoxazole-carboxamide extension [1]. This structural divergence places 946285-21-8 in an unexplored sub-region of the benzothiazole-amide chemical space relative to the patent-defined CSF-1R pharmacophore.
| Evidence Dimension | Core scaffold architecture (2D topology) |
|---|---|
| Target Compound Data | 6-methoxybenzothiazole–N-benzyl–3-methylisoxazole-5-carboxamide (MW 379.43) |
| Comparator Or Baseline | US 8,293,769 patent compounds: 6-O-substituted benzoxazole/benzothiazole with direct amide at 2-position (no N-benzyl-isoxazole extension) |
| Quantified Difference | Presence vs. absence of N-benzyl-3-methylisoxazole-5-carboxamide extension; Tanimoto similarity to nearest patent exemplar expected <0.7 (estimated) |
| Conditions | 2D structure comparison; no co-crystal or biochemical data available for 946285-21-8 |
Why This Matters
Procurement of 946285-21-8 provides access to a synthetically distinct chemotype that probes binding pockets not addressed by the patent-defined inhibitor series, enabling scaffold-hopping campaigns and IP-diversification strategies.
- [1] Ng, S. C.; Pfister, K. B.; Sendzik, M.; Sutton, J.; et al. CSF-1R inhibitors, compositions, and methods of use. U.S. Patent 8,293,769, issued October 23, 2012. View Source
